2-{[(E)-pyridin-3-ylmethylidene]amino}phenol
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Overview
Description
2-{[(E)-pyridin-3-ylmethylidene]amino}phenol is a Schiff base compound derived from the condensation of 2-aminophenol and pyridine-3-carbaldehyde. Schiff bases are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, analytical chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-pyridin-3-ylmethylidene]amino}phenol typically involves the condensation reaction between 2-aminophenol and pyridine-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-pyridin-3-ylmethylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nucleophile-substituted aromatic compounds
Scientific Research Applications
2-{[(E)-pyridin-3-ylmethylidene]amino}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(E)-pyridin-3-ylmethylidene]amino}phenol involves its ability to interact with biological molecules through hydrogen bonding, coordination with metal ions, and redox reactions. The phenolic group can donate hydrogen atoms, while the imine group can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminophenol: The parent compound, which forms the basis for the Schiff base synthesis.
Pyridine-3-carbaldehyde: Another precursor used in the synthesis.
Other Schiff bases: Compounds like 2-((2-hydroxybenzylidene)amino)phenol and 4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol.
Uniqueness
2-{[(E)-pyridin-3-ylmethylidene]amino}phenol is unique due to its specific combination of a phenolic group and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile ligand and bioactive molecule .
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylideneamino)phenol |
InChI |
InChI=1S/C12H10N2O/c15-12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h1-9,15H |
InChI Key |
PGNIDFJAISFYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CN=CC=C2)O |
Origin of Product |
United States |
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